
ML358
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描述
ML358 is a selective inhibitor of SKN-1 pathway involved in drug detoxification and resistance in nematodes.
生物活性
ML358, also known as Compound 17, is a selective small molecule inhibitor of the SKN-1 pathway, which plays a crucial role in drug detoxification and resistance in nematodes. This compound was discovered through high-throughput screening of vanillamine derivatives and has shown significant potential in biological research, particularly in the context of combating nematode infections.
This compound selectively inhibits the SKN-1 pathway, a key transcription factor involved in the stress response and detoxification processes in nematodes. Unlike its mammalian counterpart Nrf2, which is involved in similar detoxification pathways, this compound does not exhibit toxicity to human cells or other mammals at effective concentrations. This selectivity makes it a promising candidate for developing new anthelmintics that can overcome drug resistance.
Potency and Selectivity
- IC50 Value : The potency of this compound is characterized by an IC50 value of 0.24 μM , indicating its effectiveness at low concentrations.
- Emax : The maximum effect (Emax) achieved by this compound is 100% , demonstrating its full potential in inhibiting the SKN-1 pathway.
- Selectivity : this compound is inactive against Nrf2 (the mammalian detoxification pathway), which underscores its selectivity for SKN-1. This characteristic is vital for minimizing off-target effects during therapeutic applications.
Toxicity Profile
This compound has been tested for toxicity in various biological models:
- C. elegans : The compound shows an LC50 greater than 64 μM , indicating it is non-toxic to this model organism.
- Human Hepatocytes : It also exhibits an LC50 greater than 5.0 μM , confirming its safety profile in human liver cells.
Efficacy Against Nematodes
In studies involving the model nematode Caenorhabditis elegans, this compound sensitizes these organisms to oxidative stress and enhances their susceptibility to existing anthelmintic drugs. This dual action could potentially lead to more effective treatment regimens against parasitic infections.
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
IC50 (SKN-1 inhibition) | 0.24 μM |
Emax | 100% |
LC50 (C. elegans) | >64 μM |
LC50 (Human hepatocytes) | >5.0 μM |
Selectivity (Nrf2) | Inactive |
Potential Applications
The ability of this compound to inhibit the SKN-1 pathway opens avenues for:
- Developing new anthelmintics that target drug resistance mechanisms.
- Investigating the role of SKN-1 in other biological systems, potentially leading to broader applications in pharmacology and toxicology.
常见问题
Basic Research Questions
Q. What experimental models are validated for studying ML358’s inhibitory effects on the SKN-1 pathway?
this compound’s activity is typically evaluated in Caenorhabditis elegans (C. elegans), a model nematode for studying drug detoxification and resistance mechanisms. In vitro assays using Fa2N-4 immortalized human hepatocytes are employed to confirm selectivity against mammalian Nrf2 pathways. For SKN-1 pathway inhibition, transgenic C. elegans strains with fluorescent SKN-1 reporters are recommended to quantify transcriptional activity .
Q. How is this compound’s inhibitory potency (IC50) determined in vitro?
IC50 values are calculated using dose-response assays with SKN-1 reporter strains. Serial dilutions of this compound (e.g., 0.01–10 µM) are applied, and fluorescence intensity (reflecting SKN-1 activity) is measured via high-content imaging. Data are fitted to a four-parameter logistic curve using software like GraphPad Prism. This compound exhibits an IC50 of 0.24 µM in C. elegans, with 100% maximal inhibition .
Q. What analytical techniques ensure this compound’s chemical identity and purity?
Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, <sup>13</sup>C), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular confirmation. Elemental analysis is recommended for novel analogs. Detailed protocols are outlined in Beilstein Journal guidelines, emphasizing reproducible synthetic steps .
Q. How is this compound’s selectivity for SKN-1 over mammalian Nrf2 validated?
Cross-species assays compare this compound’s effects in C. elegans SKN-1 reporter strains and human Nrf2-driven antioxidant response element (ARE) luciferase assays. This compound shows no activity against Nrf2 at concentrations up to 5 µM, confirmed via cytotoxicity testing in Fa2N-4 cells (LC50 > 5 µM) .
Q. What protocols assess this compound’s metabolic stability in liver microsomes?
Incubate this compound (1–10 µM) with human or mouse liver microsomes, NADPH regeneration systems, and quantify parent compound degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t1/2) and intrinsic clearance (CLint). This compound exhibits stability (t1/2 > 40 min in human microsomes), supporting in vivo utility .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across nematode strains be resolved?
Contradictions may arise from genetic variability in SKN-1 regulation or drug efflux pumps. Perform comparative RNA-seq on resistant vs. susceptible strains to identify differentially expressed detoxification genes. Validate findings using CRISPR/Cas9 knockouts of candidate transporters (e.g., P-glycoprotein homologs) .
Q. What strategies optimize this compound’s bioavailability in vivo while maintaining SKN-1 inhibition?
Use pharmacokinetic (PK) studies in C. elegans or parasitic nematodes to measure tissue distribution. Modify this compound’s logP via prodrug approaches (e.g., ester derivatives) to enhance membrane permeability. Monitor SKN-1 inhibition efficacy post-modification using qRT-PCR of target genes (e.g., gst-4, ugt-1) .
Q. How should multi-omics datasets be integrated to study this compound’s impact on xenobiotic metabolism?
Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (tandem mass spectrometry) to map this compound-induced changes. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to identify perturbed detoxification nodes. Validate key hubs (e.g., cytochrome P450 enzymes) via enzyme activity assays .
Q. What statistical approaches analyze dose-response relationships in this compound combination therapies?
Employ Bliss independence or Chou-Talalay synergy models to quantify interactions with anthelmintics (e.g., ivermectin). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-worm variability. Report 95% confidence intervals and effect sizes, avoiding overreliance on p-values .
Q. How can CRISPR/Cas9-modified SKN-1 knockouts validate this compound’s off-target effects?
Generate SKN-1 null mutants in C. elegans and treat with ML357. Compare phenotypes (e.g., oxidative stress survival, drug sensitivity) to wild-type. Use RNAi knockdown of secondary targets (e.g., PMK-1) to identify compensatory pathways. Off-target activity should be negligible if SKN-1 is the primary mediator .
属性
分子式 |
C21H26Cl3NO2 |
---|---|
分子量 |
430.8 g/mol |
IUPAC 名称 |
N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H |
InChI 键 |
ZAMVVVGRBNNUSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ML358; ML-358; ML 358; |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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